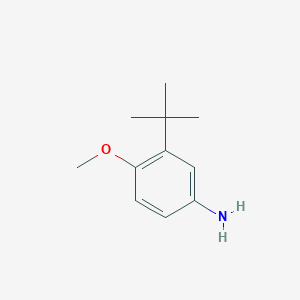
Propargyl-PEG8-CH2CH2COOtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG8-CH2CH2COOtBu is a specialized compound used primarily in the field of bioconjugation and drug delivery. It is a PEGylation reagent that contains a propargyl group, which allows for specific conjugation with biomolecules through click chemistry reactions. PEGylation, the process of attaching polyethylene glycol (PEG) molecules to other compounds, enhances the stability, solubility, and pharmacokinetic properties of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG8-CH2CH2COOtBu typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of polyethylene glycol (PEG) chains of the desired length.
Functionalization: The PEG chains are then functionalized with a propargyl group at one end and a tert-butyl ester group at the other end.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF). Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are often used to facilitate esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are functionalized in reactors with precise control over temperature and reaction time.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG8-CH2CH2COOtBu undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.
Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Click Chemistry: The major product is a triazole-linked conjugate.
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted esters or amides.
Scientific Research Applications
Propargyl-PEG8-CH2CH2COOtBu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules through click chemistry.
Biology: The compound is employed in the conjugation of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: In drug delivery, PEGylation enhances the pharmacokinetic properties of therapeutic agents, leading to improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism by which Propargyl-PEG8-CH2CH2COOtBu exerts its effects involves:
Conjugation: The propargyl group reacts with azides through click chemistry, forming stable triazole linkages.
PEGylation: The attached PEG chains increase the hydrophilicity and molecular weight of the conjugated molecules, enhancing their solubility and stability.
Molecular Targets: The compound targets biomolecules with azide groups, facilitating their conjugation and functionalization.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG2-CH2CH2COOtBu: A shorter PEG chain variant with similar conjugation properties.
Alkyne-PEG8-CH2CH2COOtBu: Another alkyne-functionalized PEG compound with similar applications.
Uniqueness
Propargyl-PEG8-CH2CH2COOtBu is unique due to its longer PEG chain, which provides greater flexibility and solubility enhancements compared to shorter PEG variants. This makes it particularly useful in applications requiring high solubility and stability .
Properties
Molecular Formula |
C26H48O11 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H48O11/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-36-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)37-26(2,3)4/h1H,6-24H2,2-4H3 |
InChI Key |
SHOCGKBHFSKKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)

![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)




![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)

![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)

